molecular formula C9H15N3O4S B6693138 2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid

2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid

Cat. No.: B6693138
M. Wt: 261.30 g/mol
InChI Key: AVFHAJJSQCQZAP-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a sulfonyl-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid typically involves multi-step organic reactions One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl]acetic acid
  • 2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl]butanoic acid
  • 2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl]methane

Uniqueness

2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both sulfonyl and methylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2,4-dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-6-5-10-11(3)8(6)17(15,16)12(4)7(2)9(13)14/h5,7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFHAJJSQCQZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)N(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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